3-benzyl-N-(2-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Description
3-benzyl-N-(2-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C21H17ClN4O3 and its molecular weight is 408.84. The purity is usually 95%.
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Biological Activity
3-benzyl-N-(2-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a synthetic compound characterized by a complex bicyclic structure that incorporates both pyrrole and pyrimidine rings. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of the compound is C21H17ClN4O3, with a molecular weight of 408.8 g/mol. The structure includes a carboxamide group and features significant substituents that may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H17ClN4O3 |
Molecular Weight | 408.8 g/mol |
Structural Features | Bicyclic (pyrrole/pyrimidine) |
Research indicates that compounds similar to this compound exhibit significant interactions with various biological targets. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects against various human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
- Mechanistic Insights : It was observed that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
Research has also suggested antimicrobial properties:
- Bacterial Inhibition : The compound showed activity against Gram-positive and Gram-negative bacteria in preliminary studies.
- Mechanism : The antimicrobial action is hypothesized to stem from interference with bacterial DNA synthesis or protein synthesis.
Case Studies
-
Anticancer Efficacy : A study conducted on lung cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability (p < 0.05) compared to control groups.
Cell Line IC50 (µM) Effect A549 (Lung) 15 Significant reduction MCF-7 (Breast) 20 Moderate reduction -
Antimicrobial Testing : In a study assessing its antimicrobial effects, the compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
Properties
IUPAC Name |
3-benzyl-N-(2-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-25-12-14(19(27)23-16-10-6-5-9-15(16)22)17-18(25)20(28)26(21(29)24-17)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,23,27)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRLONPJFJPQCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.